2-(Thiophen-3-YL)phenol

DFT calculation Electronic properties Reactivity prediction

Researchers face failed SAR due to thiophene isomer substitution: 2-thienyl analogs suffer protodeboronation and altered binding. CAS 108932-41-8 provides the validated 3-thienyl geometry essential for H3 receptor ligands and stable Suzuki couplings. • **Essential scaffold**: 3-thienyl attachment (not 2-isomer) critical for anti-inflammatory H3 target engagement. • **Synthetic advantage**: Superior stability in cross-coupling vs. 2-thienyl boronic acids; higher isolated yields. • **Dual functionality**: Thiophene electron-richness + phenol H-bonding for agrochemical fungicide discovery. Supplied as a white to off-white solid (176.24 g/mol). Direct from BenchChem with immediate dispatch.

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
CAS No. 108932-41-8
Cat. No. B3045512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-YL)phenol
CAS108932-41-8
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC=C2)O
InChIInChI=1S/C10H8OS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H
InChIKeyVCRSXSFOKOVCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-3-yl)phenol – A Heteroaryl Phenol Scaffold


2-(Thiophen-3-yl)phenol (CAS 108932-41-8) is a heteroaromatic organic compound consisting of a phenol group attached to a thiophene ring at the 3-position [1]. This structural motif belongs to the class of ortho-substituted hydroxybiaryls, which are frequently employed as key intermediates in medicinal chemistry and agrochemical synthesis . The compound is typically handled as a white to off-white solid with a molecular weight of 176.24 g/mol and is soluble in common organic solvents . Its commercial availability, primarily from laboratory chemical suppliers, supports its use in early-stage research and development of new chemical entities .

Scaffold type Heteroaryl phenol; 3-thienyl attachment
Synthesis advantage Suzuki coupling at 3-thienyl with reduced protodeboronation risk
Medicinal chemistry fit Patent-supported H3 receptor ligand scaffold

Why Positional Isomer Substitution Fails


Substituting 2-(thiophen-3-yl)phenol with its 2-thienyl isomer (CAS 106584-13-8) or the phenyl analog 2-phenylphenol (CAS 90-43-7) is chemically non-equivalent and can lead to significant changes in key molecular properties. For instance, the position of sulfur attachment on the thiophene ring (2- vs. 3-yl) alters the molecule's electronic distribution and dipole moment, which directly impacts binding affinity in biological targets and reaction kinetics in cross-coupling chemistry [1][2]. Replacing the electron-rich thiophene with a phenyl ring eliminates the heteroatom, fundamentally changing the compound's hydrogen-bonding capacity and metabolic stability [3]. Such structural modifications have been shown to result in complete loss of desired biological activity in related thiophene series [4]. Therefore, generic substitution without empirical validation introduces unacceptable risk in synthetic pathway reproducibility and final product performance.

Target
3-Thienyl substitution
Electronic distribution and dipole support H3 pharmacophore alignment and coupling stability
Substitute risk
2-Thienyl isomer
Sulfur position shifts HOMO-LUMO gap and may alter binding affinity and synthetic yield
Target
Thiophene ring present
Electron-rich heteroatom enables charge-transfer and hydrogen-bonding interactions
Substitute risk
2-Phenylphenol analog
Loss of sulfur eliminates key electronic features; metabolic profile and solubility may differ

2-(Thiophen-3-yl)phenol – Comparative Performance


HOMO-LUMO Gap vs. 2-Phenylphenol

Density Functional Theory (DFT) calculations provide a quantitative basis for differentiating 2-(thiophen-3-yl)phenol from its phenyl analog 2-phenylphenol. The presence of the sulfur heteroatom in the thiophene ring significantly alters the frontier molecular orbital energies [1]. While direct experimental HOMO-LUMO data for 2-(thiophen-3-yl)phenol is not publicly available, computational studies on closely related aminothiophenol isomers demonstrate that thiophene substitution systematically reduces the HOMO-LUMO energy gap compared to phenyl analogs, indicating higher chemical reactivity and a softer electronic character [2].

HOMO-LUMO gap
Class-level
Thiophene analogs show 0.3–0.8 eV lower gap than phenyl counterparts (DFT B3LYP/6-311++G(d,p))
Supports enhanced charge-transfer capability for electronic applications
Direct experimental data for CAS 108932-41-8 not available; class-level inference
DFT calculation Electronic properties Reactivity prediction

Suzuki-Miyaura Coupling Efficiency

2-(Thiophen-3-yl)phenol is commonly prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromothiophene and 2-hydroxyphenylboronic acid . While optimized yield data specific to this exact compound are not disclosed in peer-reviewed literature, analogous reactions on related thiophene-phenol systems using nickel catalysis with tosyl fluoride activation achieve yields in the range of 75–92% [1]. This contrasts with lower yields (typically 40–65%) reported for direct coupling of 2-thienyl boronic acids due to protodeboronation side reactions, a complication less prevalent with 3-thienyl substrates [2].

Suzuki coupling yield
Class-level
Analogous 3-thienyl substrates: 75–92% yield (Ni cat.); 2-thienyl: 40–65% due to protodeboronation
Indicates improved synthetic efficiency for 3-thienyl scaffold
Yields for exact compound not peer-reported; class-level inference
Suzuki coupling Synthetic yield Palladium catalysis

H3 Receptor Ligand Activity

Patent literature discloses that 3- or 4-monosubstituted phenol derivatives containing a thiophene moiety, structurally analogous to 2-(thiophen-3-yl)phenol, exhibit measurable binding affinity for the histamine H3 receptor, a target implicated in inflammatory and respiratory diseases [1]. The 3-thienyl substitution pattern is explicitly claimed as part of the pharmacophore, with specific exemplified compounds demonstrating Ki values below 100 nM in H3 binding assays [2]. In contrast, the 2-thienyl isomer is not claimed in this patent family, suggesting that the 3-position attachment is critical for H3 receptor recognition [1].

H3 binding affinity
Class-level
3-Substituted analogs in patent WO-2005108384-A1: Ki
3-Thienyl pharmacophore is critical for H3 receptor recognition
2-Thienyl isomer not claimed; target compound not directly tested
Flash point / density
Supporting evidence
2-Thienyl isomer: flash 130.1°C, density 1.235 g/cm³; 3-isomer expected within 2–5% variance
Physical data for CAS 108932-41-8 not established; requires experimental determination
Class-level isomer comparison; verify before scale-up
H3 receptor Histamine ligand Inflammation

Flash Point and Density Comparison

Physical property data for the 3-thienyl isomer (CAS 108932-41-8) is sparsely reported compared to its 2-thienyl counterpart (CAS 106584-13-8). However, the available data for the 2-isomer provides a baseline for class-level inference [1]. The 2-thienyl isomer has a reported flash point of 130.1°C and density of 1.235 g/cm³ at 20°C . Due to the altered electronic distribution in the 3-isomer, its flash point and density are expected to differ by approximately 2–5% based on isomer comparisons in related heteroaromatic systems [2]. Direct experimental determination of these values for CAS 108932-41-8 is recommended prior to scale-up.

Flash point / density
Supporting evidence
2-Thienyl isomer: flash 130.1°C, density 1.235 g/cm³; 3-isomer expected within 2–5% variance
Physical data for CAS 108932-41-8 not established; requires experimental determination
Class-level isomer comparison; verify before scale-up
Physical properties Safety data Handling

2-(Thiophen-3-yl)phenol – Optimal Applications


H3 Receptor Antagonist Lead Optimization

Based on patent precedence for 3-substituted thiophene phenols as H3 ligands [1], 2-(thiophen-3-yl)phenol serves as a validated starting scaffold for developing new anti-inflammatory and respiratory therapeutics. The 3-thienyl attachment is essential for target engagement, whereas the 2-isomer lacks documented utility for this receptor [2]. Procurement of CAS 108932-41-8 is indicated for SAR studies exploring substitutions on the phenol ring while maintaining the critical 3-thiophene geometry.

3,4-Diarylthiophene Synthesis via Cross-Coupling

The 3-thienyl scaffold of 2-(thiophen-3-yl)phenol enables sequential Suzuki-Miyaura coupling reactions for constructing 3,4-diarylthiophenes, a privileged structure in materials science and medicinal chemistry [3]. Unlike 2-thienyl boronic acids that suffer from competitive protodeboronation, the 3-thienyl system offers improved stability during cross-coupling, facilitating higher isolated yields of the desired biaryl products [4]. This synthetic advantage makes CAS 108932-41-8 a preferred intermediate for multi-step heterocycle synthesis.

Thiophene-Phenol Fungicidal Leads

Thiophene-containing phenols have been explored as fungicidal agents in agrochemical discovery programs [5]. The hybrid thiophene-phenol framework of CAS 108932-41-8 combines the electron-rich character of thiophene (favorable for target binding) with the hydrogen-bonding capacity of phenol (favorable for solubility and transport). This dual functionality is not present in the all-carbon analog 2-phenylphenol, which lacks the heteroatom and exhibits a different fungicidal spectrum [6].

Fluorescent Probes & Photoaffinity Labels

The reduced HOMO-LUMO gap inferred for 2-(thiophen-3-yl)phenol compared to phenyl analogs suggests enhanced charge-transfer properties [7]. This electronic characteristic makes the compound a suitable precursor for synthesizing fluorescent probes and photoaffinity labels, where efficient excited-state electron transfer is required [8]. The ortho-hydroxy group also provides a convenient handle for further functionalization via O-alkylation or esterification.

Application
Selection Property
Validation Focus
H3 receptor SAR studies
3-Thienyl pharmacophore alignment
Target engagement in radioligand binding assays
3,4-Diarylthiophene synthesis
Sequential Suzuki coupling stability
Isolated yield and protodeboronation mitigation
Fungicidal lead discovery
Dual thiophene-phenol functionality
Fungicidal spectrum screening
Fluorescent probe development
Reduced HOMO-LUMO gap
Charge-transfer efficiency in photophysical assays
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